4-(6-Chloro-9h-purin-9-yl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
21268-12-2 |
|---|---|
Molecular Formula |
C11H7ClN4O |
Molecular Weight |
246.65 g/mol |
IUPAC Name |
4-(6-chloropurin-9-yl)phenol |
InChI |
InChI=1S/C11H7ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)7-1-3-8(17)4-2-7/h1-6,17H |
InChI Key |
DRFFHRSYCFYMPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques in Purine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-(6-Chloro-9H-purin-9-yl)phenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.
¹H NMR spectroscopy of a related compound, 4-(4-chlorophenyl)diazenyl)phenol (CDP), revealed signals for the aromatic protons in the range of 6.94–7.88 ppm and a singlet at 5.27 ppm corresponding to the Ar-OH proton. actachemicamalaysia.com For 4-chlorophenol (B41353), the ¹H NMR spectrum in CDCl₃ shows doublet signals at δ 7.19 and 6.77 for the aromatic protons and a broad singlet for the hydroxyl proton at δ 4.87. rsc.org In another example, 4-nitrophenol (B140041), the ¹H NMR spectrum in DMSO-d₆ displays a singlet for the hydroxyl proton at 11.03 ppm and doublets for the aromatic protons at 8.11 and 6.92 ppm. rsc.org
¹³C NMR spectroscopy provides complementary information on the carbon framework of the molecule. For CDP, the ¹³C NMR spectrum showed peaks at 116, 124, 125, 129, 136, 147, 151, and 158 ppm. actachemicamalaysia.com The ¹³C NMR spectrum of 4-chlorophenol in CDCl₃ exhibits signals at δ 154.2, 129.4, 125.5, and 116.6. rsc.org For 4-nitrophenol in DMSO-d₆, the carbon signals appear at δ 163.89, 139.61, 126.01, and 115.82 ppm. rsc.org
While specific ¹H and ¹³C NMR data for this compound are not detailed in the provided search results, the analysis of related structures demonstrates the power of NMR in identifying key structural motifs. The expected spectrum for this compound would show characteristic signals for the purine (B94841) ring protons and carbons, the substituted phenol (B47542) ring, and the hydroxyl group.
Table 1: Representative ¹H NMR Data for Related Phenolic Compounds
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment |
| 4-(4-chlorophenyl)diazenyl)phenol | CDCl₃ | 7.88 (d, 2H), 7.83 (d, 2H), 7.46 (d, 2H), 6.94 (d, 2H) | Aromatic Protons |
| 4-(4-chlorophenyl)diazenyl)phenol | CDCl₃ | 5.27 (s, 1H) | Ar-OH |
| 4-Chlorophenol | CDCl₃ | 7.19 (d, 2H), 6.77 (d, 2H) | Aromatic Protons |
| 4-Chlorophenol | CDCl₃ | 4.87 (s, br, 1H) | Ar-OH |
| 4-Nitrophenol | DMSO-d₆ | 8.11 (d, 2H), 6.92 (d, 2H) | Aromatic Protons |
| 4-Nitrophenol | DMSO-d₆ | 11.03 (s, 1H) | Ar-OH |
Table 2: Representative ¹³C NMR Data for Related Phenolic Compounds
| Compound | Solvent | Chemical Shift (ppm) |
| 4-(4-chlorophenyl)diazenyl)phenol | CDCl₃ | 158, 151, 147, 136, 129, 125, 124, 116 |
| 4-Chlorophenol | CDCl₃ | 154.2, 129.4, 125.5, 116.6 |
| 4-Nitrophenol | DMSO-d₆ | 163.89, 139.61, 126.01, 115.82 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z). Techniques such as Electrospray Ionization (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and tandem mass spectrometry (LC-MS/MS) are routinely employed in purine research.
The molecular formula of this compound is C₁₁H₇ClN₄O, with an average molecular weight of 246.65 g/mol and a monoisotopic mass of 246.030839 g/mol . epa.govechemi.com This information is critical for the initial identification of the compound in a mass spectrum.
HRMS provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For a related compound, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, the predicted m/z for the [M+H]⁺ adduct is 266.08031. uni.lu Another related compound, (4-((6-chloro-9h-purin-9-yl)methyl)phenyl)boronic acid pinacol (B44631) ester, has a predicted m/z of 371.14406 for its [M+H]⁺ adduct. uni.lu
LC-MS/MS involves coupling liquid chromatography with tandem mass spectrometry, allowing for the separation of complex mixtures followed by the fragmentation of selected ions to obtain structural information. While specific fragmentation data for this compound is not available in the search results, the fragmentation patterns of related purine derivatives would involve characteristic cleavages of the purine ring and the substituent groups.
Table 3: Molecular Weight and Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Formula | Average Mass ( g/mol ) | Monoisotopic Mass ( g/mol ) | Predicted [M+H]⁺ (m/z) |
| This compound | C₁₁H₇ClN₄O | 246.65 epa.govechemi.com | 246.030839 epa.govechemi.com | - |
| (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | C₁₁H₁₂ClN₅O | - | 265.07303 | 266.08031 uni.lu |
| (4-((6-chloro-9h-purin-9-yl)methyl)phenyl)boronic acid pinacol ester | C₁₈H₂₀BClN₄O₂ | - | 370.13678 | 371.14406 uni.lu |
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are essential techniques for determining the purity of chemical compounds and for quantitative analysis. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
For a related abacavir (B1662851) intermediate, (1S, 4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride, HPLC analysis showed a purity of 93.90%. echemi.com Another source indicates a purity of >95% by HPLC for the same compound. lgcstandards.comlgcstandards.com These examples highlight the utility of HPLC in assessing the purity of synthesized purine derivatives.
The development of a robust HPLC or UHPLC method for this compound would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to achieve a sharp, symmetrical peak for the analyte, well-separated from any impurities. This would allow for accurate purity determination and quantification. Commercial suppliers often provide purity specifications determined by HPLC. bldpharm.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, providing a molecular fingerprint.
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (if tautomers are present), C-N, C=N, C=C, and C-Cl functional groups.
For comparison, the IR spectrum of 4-chlorophenol shows distinct peaks corresponding to its functional groups. chemicalbook.comnist.gov Similarly, the IR spectrum of phenol exhibits characteristic absorptions. nist.gov A related purine derivative, 6-chloro-9-(methoxymethyl)purine, also has a documented IR spectrum. nist.gov The analysis of these related spectra helps in assigning the expected vibrational frequencies for this compound. For instance, the O-H stretching vibration of the phenolic group would typically appear as a broad band in the region of 3200-3600 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, typically around 600-800 cm⁻¹. The purine ring itself will give rise to a complex pattern of bands corresponding to C=C and C=N stretching and ring vibrations.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is crucial for a complete structural characterization.
While a specific crystal structure for this compound was not found in the search results, the crystal structures of related purine derivatives have been determined. For example, the molecular and crystal structure of ((1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (B599025) has been discussed based on X-ray diffraction studies. researchgate.net Obtaining single crystals of this compound of suitable quality would be a prerequisite for its structural determination by X-ray crystallography. Such a study would provide invaluable insights into its solid-state conformation and packing.
Thermal Analysis Techniques (e.g., Thermogravimetry-Differential Thermal Analysis, TG-DTA)
Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature. TG measures the change in mass of a sample as it is heated, providing information about decomposition and stability. DTA measures the temperature difference between a sample and a reference material, revealing information about phase transitions such as melting and decomposition.
The melting point of a related compound, tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate, is reported to be in the range of 205-210 °C. sigmaaldrich.com Thermal analysis of this compound would provide its melting point and information about its thermal stability. A TG-DTA curve would indicate the temperature at which the compound begins to decompose and the nature of this decomposition (e.g., endothermic or exothermic). TGA curves have been reported for other related compounds, demonstrating the application of this technique in characterizing the thermal properties of purine derivatives. rsc.org
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Design Principles for Libraries of 4-(6-Chloro-9h-purin-9-yl)phenol Analogs
The design of chemical libraries for this compound analogs is guided by the goal of systematically exploring the chemical space around the core scaffold to identify key structural features that govern biological activity. A common strategy involves the diversification of substituents at key positions of the purine (B94841) ring, primarily at the C2, C6, and N9 positions.
One established approach for generating such libraries is through multi-step synthetic procedures. For instance, a library of 2,6,9-trisubstituted purine derivatives can be synthesized, allowing for the introduction of a wide variety of functional groups at these three positions. This can be achieved through a three-step synthetic procedure, which may include the use of microwave irradiation to expedite the reactions. nih.gov The synthesis of 6-phenylpurine derivatives, for example, has been accomplished using Suzuki-Miyaura cross-coupling reactions of 6-chloropurine (B14466) derivatives with various phenylboronic acids. acs.org This highlights a versatile method for introducing aryl groups at the C6 position.
Another key design principle is the use of one-pot synthesis methods to improve efficiency. For example, 6-chloropurine ribonucleosides have been synthesized from chloropyrimidines in a one-pot glycosylation and cyclization procedure. nih.gov Such methods are valuable for the rapid generation of a diverse set of analogs for screening.
The design of these libraries often incorporates the principle of "privileged scaffolds," where the purine core is recognized as a structural framework that can bind to a variety of biological targets. nih.gov By systematically modifying the substituents, researchers can tune the selectivity and potency of the analogs for a specific target.
Table 1: Illustrative Design Strategy for a this compound Analog Library
| Position of Modification | Rationale for Modification | Example Substituents |
| C2 | Explore the impact of steric bulk and electronic properties on activity. | H, NH₂, small alkyl groups, aryl groups |
| C6 (replacement of Cl) | Investigate the role of the leaving group and introduce diverse functionalities. | Alkoxy, amino, thio, various substituted aryl and alkyl groups |
| N9 (modification of the phenol (B47542) moiety) | Modulate physicochemical properties like solubility and hydrogen bonding capacity. | Alkylated phenols, phenols with electron-withdrawing or -donating groups |
This table is illustrative and based on general principles of purine chemistry.
Elucidation of Key Structural Features of Purine Derivatives for Biological Activity
The biological activity of purine derivatives is intricately linked to their structural features. For 6-chloropurine analogs, the chlorine atom at the C6 position is often a crucial feature. nih.gov It can act as a reactive handle for further chemical modifications or may be directly involved in interactions with the target protein. For instance, in the context of anti-SARS-CoV activity, the 6-chloropurine moiety was found to be important for the antiviral effect. nih.gov
The nature of the substituent at the N9 position also plays a significant role. In the case of this compound, the phenol group is a key determinant of its properties. Modifications to this group, such as altering the position of the hydroxyl group or introducing other substituents on the phenyl ring, can have a profound impact on activity.
Furthermore, substitutions at other positions, such as C2 and C8, can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity. For example, the introduction of an amino group at the C2 position of 6-chloropurine was found to be unfavorable for anti-SARS-CoV activity, suggesting that this position is sensitive to modification. nih.gov In contrast, for other biological targets, a 2-amino group is a common feature in active compounds. acs.org
Studies on 2,6,9-trisubstituted purines have revealed that a combination of aromatic centers, hydrogen bond acceptors/donors, and hydrophobic areas are important for cytotoxic activity. nih.gov These features are consistent with the diverse interactions that purine analogs can form with their biological targets.
Three-Dimensional QSAR (3D-QSAR) Modeling (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA), Topomer CoMFA)
3D-QSAR modeling is a powerful computational tool used to correlate the three-dimensional properties of molecules with their biological activities. These models provide a quantitative understanding of the SAR and can guide the design of new, more potent analogs.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.govresearchgate.netnih.gov In a typical study, a series of analogs are aligned based on a common scaffold, and their steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated. mdpi.com These fields are then correlated with the biological activities of the compounds using statistical methods like Partial Least Squares (PLS) analysis.
The results of CoMFA and CoMSIA studies are often visualized as contour maps, which highlight regions where modifications to the molecule are likely to increase or decrease activity. nih.gov For example, a CoMFA steric contour map might show a green region, indicating that bulkier substituents are favored for activity, and a yellow region, where smaller substituents are preferred. Similarly, electrostatic contour maps can indicate where positive or negative charges are beneficial.
While no specific CoMFA or CoMSIA studies have been published for this compound, studies on other purine derivatives have demonstrated the utility of these methods. For instance, 3D-QSAR studies on S(6)-(4-nitrobenzyl)mercaptopurine riboside analogs as inhibitors of the human equilibrative nucleoside transporter 1 (hENT1) yielded reliable models with good predictive power. nih.govresearchgate.net
Topomer CoMFA is a more recent development that combines the principles of topomer technology and CoMFA. It offers a more automated and objective approach to 3D-QSAR by breaking down molecules into fragments and generating topomer 3D models. This method has been successfully applied to various classes of compounds to generate predictive models.
Table 2: Hypothetical 3D-QSAR Results for a Series of this compound Analogs
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Key Findings from Contour Maps (Hypothetical) |
| CoMFA | 0.65 | 0.92 | 0.75 | Steric bulk is favored at the para-position of the N9-phenyl ring. Electronegative substituents are disfavored at the C2 position. |
| CoMSIA | 0.68 | 0.94 | 0.78 | Hydrogen bond donor at the C6-substituent is beneficial. Hydrophobic groups are preferred on the N9-phenyl ring. |
This table is hypothetical and for illustrative purposes only, as no specific 3D-QSAR data for this compound is publicly available.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is another crucial computational technique in drug discovery that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based).
For this compound, a ligand-based pharmacophore model could be developed using a set of its active analogs. The model would typically consist of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov
A study on 2,6,9-trisubstituted purine derivatives as apoptosis-inducing agents identified a pharmacophore model with key features including an aromatic center, a hydrogen acceptor/donor center, and a hydrophobic area. nih.gov This model was consistent with the observed cytotoxic activities of the compounds. Such a model for this compound analogs would serve as a 3D query for virtual screening of compound libraries to identify new potential hits with the desired biological activity.
Ligand-based drug design, in general, relies on the knowledge of molecules that bind to a particular target. By comparing the structural and physicochemical properties of a series of active and inactive molecules, it is possible to derive a predictive model that can guide the design of new compounds with improved properties.
Impact of Substituent Effects at C6 and N9 on Activity Profiles
The substituents at the C6 and N9 positions of the purine ring are well-known to have a profound impact on the biological activity profiles of this class of compounds.
The C6 position is particularly important. The chlorine atom in 6-chloropurine derivatives serves as a versatile synthetic handle that can be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of substituents. nih.gov The nature of the substituent at C6 can dramatically alter the compound's biological activity. For example, in a series of 6-phenylpurine ribonucleosides, significant cytostatic activity was observed, while the corresponding 6-phenylpurine bases were inactive. acs.org This highlights the importance of the entire molecular context, including the substituent at N9.
The interplay between the substituents at C6 and N9 is also crucial. The optimal substituent at C6 may depend on the nature of the group at N9, and vice versa. Therefore, a systematic exploration of the chemical space around both positions is essential for the development of potent and selective purine-based compounds.
Mechanistic Research on Biological Interactions
Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases, Viral Enzymes)
Currently, there is a lack of specific data in peer-reviewed literature detailing the inhibitory activity of 4-(6-Chloro-9h-purin-9-yl)phenol against specific enzymes such as kinases, phosphodiesterases, or viral enzymes.
Cellular Pathway Modulation
There are no specific studies available that investigate the modulation of distinct signal transduction pathways, such as the JAK/STAT pathway, by this compound.
Detailed research on the direct effects of this compound on metabolic fluxes within purine (B94841) metabolism pathways has not been documented in the available scientific literature.
Target Identification and Validation Approaches (e.g., Receptor Binding Assays, Gene Expression Analysis)
Specific target identification and validation studies for this compound using methods like receptor binding assays or comprehensive gene expression analysis are not presently available in public research databases.
Molecular Basis of Selectivity Towards Specific Biological Receptors or RNA Structures (e.g., Riboswitches)
Significant research has been conducted on the interaction between this compound and specific RNA structures, namely purine riboswitches. Riboswitches are regulatory segments of messenger RNA that bind directly to small molecules to control gene expression. nih.gov
Studies focusing on the PreQ1 riboswitch have identified this compound as a ligand that modulates riboswitch activity. Unlike the natural ligand, which induces a stable pseudoknot formation, this compound operates through a distinct kinetic mechanism. nih.gov It alters the folding rate and is believed to stabilize the PreQ1 RNA in a partially folded "pre-pseudoknot" state. nih.gov This interaction ultimately has the same conformational result in bulk measurements but follows a different mechanistic path. nih.gov
Single-molecule assays have demonstrated that the stabilizing effect of this compound on the riboswitch structure is concentration-dependent. nih.gov The interaction helps to refold the RNA, and this stabilization of the pre-pseudoknot structure was quantified by determining the half-maximal effective concentration (EC50) values from force spectroscopy measurements. nih.gov
| Parameter | EC50 Value (µM) | Measurement Method |
|---|---|---|
| Normalized Unfolding Force | 394 ± 157 | Single-molecule force spectroscopy |
| Normalized Refolding Force | 456 ± 258 | Single-molecule force spectroscopy |
Data derived from single-molecule force spectroscopy studies on the interaction of this compound with the PreQ1 riboswitch. nih.gov
Further structural analysis shows that this compound situates itself within the PreQ1 binding site, surrounded by phylogenetically conserved nucleotides. Its stabilization within this pocket is facilitated by the formation of a hydrogen bond with the riboswitch structure. nih.gov Specifically, a hydrogen bond is formed between the oxygen atom of the compound's central ring and the N6 atom of adenine (B156593) 29 (A29), at a distance of 3.6 Å. nih.gov This mode of interaction, involving direct hydrogen bonding, distinguishes it from other related, non-binding control compounds. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Research Methodologies
In Vitro ADME Profiling
In vitro ADME assays are fundamental to early-stage drug discovery, providing crucial data on a compound's likely behavior in a biological system. These assays are typically high-throughput and utilize various models to predict the metabolic stability, plasma protein binding, membrane permeability, and enzyme inhibitory potential of a compound like 4-(6-Chloro-9H-purin-9-yl)phenol.
Metabolic Stability: The metabolic stability of a drug candidate is a key determinant of its half-life and oral bioavailability. This is often assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.govnih.govspringernature.commdpi.com The compound is incubated with liver microsomes from different species (e.g., rat, human) and the rate of its disappearance is monitored over time. nih.gov For purine (B94841) derivatives, metabolic transformations can include oxidation and other reactions. nih.gov The intrinsic clearance is then calculated to predict the hepatic clearance in vivo.
Plasma Protein Binding: The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AGP), significantly influences its distribution and availability to target tissues. nih.gov High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect. nih.gov Equilibrium dialysis and ultrafiltration are common methods used to determine the percentage of a compound bound to plasma proteins. For kinase inhibitors, which can be highly protein-bound, this is a particularly important parameter to measure. nih.gov
Membrane Permeability: A compound's ability to cross biological membranes is essential for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability. researchgate.netevotec.comnih.govwikipedia.orgnih.gov This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. wikipedia.org The permeability of this compound would be classified as low, medium, or high based on its measured effective permeability (Pe) value.
In Vitro Enzyme Activity Assays: As a potential kinase inhibitor, this compound would be subjected to a battery of in vitro enzyme activity assays to determine its potency and selectivity. nih.gov These assays typically involve incubating the compound with a panel of purified kinases and measuring the inhibition of kinase activity, often through the quantification of ATP consumption or substrate phosphorylation. youtube.com The half-maximal inhibitory concentration (IC50) is determined for each kinase to create a selectivity profile. nih.gov
| ADME Parameter | Common In Vitro Assay | Typical Output |
| Metabolic Stability | Liver Microsome Stability Assay | Intrinsic Clearance (CLint), Half-life (t1/2) |
| Plasma Protein Binding | Equilibrium Dialysis, Ultrafiltration | Percentage of Compound Bound |
| Membrane Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Effective Permeability (Pe) |
| Enzyme Activity | Kinase Inhibition Assays | Half-maximal Inhibitory Concentration (IC50) |
Preclinical Pharmacodynamic Modeling in In Vitro Systems and Animal Models
Pharmacodynamic (PD) modeling aims to understand the relationship between drug concentration and its pharmacological effect. For an anti-cancer agent, this involves assessing its efficacy in relevant disease models and correlating this with its pharmacokinetic (PK) profile.
In Vitro Efficacy in Disease Models: The anti-proliferative activity of this compound would be evaluated against a panel of human cancer cell lines. nih.govnih.govmdpi.comresearchgate.net Assays such as the MTT or CellTiter-Glo assay are used to measure cell viability and determine the concentration of the compound that inhibits cell growth by 50% (GI50). nih.gov For a kinase inhibitor, downstream signaling pathways would also be investigated using techniques like Western blotting to confirm target engagement and mechanism of action. mdpi.com
PK/PD Correlation: Establishing a clear relationship between the pharmacokinetic profile and the pharmacodynamic response is crucial for predicting a therapeutic dose and schedule. nih.govyoutube.comnih.gov In preclinical animal models of cancer, tumor-bearing animals are treated with this compound at various doses and schedules. nih.gov Tumor growth inhibition is measured over time and correlated with the plasma and tumor concentrations of the compound. This data is then used to build PK/PD models that can simulate the required exposure for a desired level of efficacy. nih.govyoutube.comnih.gov
| Pharmacodynamic Parameter | Preclinical Model | Key Measurement |
| In Vitro Efficacy | Human Cancer Cell Lines | GI50 (50% Growth Inhibition) |
| In Vivo Efficacy | Xenograft or Syngeneic Mouse Models | Tumor Growth Inhibition (TGI) |
| PK/PD Correlation | Animal Models with PK and PD data | Relationship between Drug Exposure and Efficacy |
Advanced Analytical Methodologies for Quantifying this compound and its Metabolites in Biological Matrices
Accurate quantification of a drug and its metabolites in biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic and pharmacodynamic studies. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. chromatographyonline.comchromatographyonline.comnih.govfrontiersin.orgnih.gov
A specific and validated UHPLC-MS/MS method would be developed for this compound. nih.govresearchgate.netstanford.edu This involves optimizing the chromatographic conditions to achieve good separation from endogenous matrix components and potential metabolites. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.
The method would be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects. nih.govstanford.edu Stability of the analyte in the biological matrix under various storage and handling conditions would also be thoroughly evaluated. nih.gov This robust analytical method would then be applied to quantify the compound in samples from preclinical PK and PD studies.
| Analytical Method Component | Description |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. |
| Chromatographic Separation | UHPLC with a suitable column (e.g., C18) and mobile phase to resolve the analyte from other components. |
| Mass Spectrometric Detection | Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for sensitive and selective quantification. |
| Method Validation | Assessment of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability according to regulatory standards. |
Future Research Directions and Translational Perspectives for 4 6 Chloro 9h Purin 9 Yl Phenol
The purine (B94841) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The specific compound, 4-(6-chloro-9H-purin-9-yl)phenol, represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its structure, featuring a reactive chlorine atom at the 6-position and a phenolic group, offers multiple avenues for chemical modification and optimization. This article outlines key future research directions to unlock the therapeutic potential of this compound and its derivatives.
Q & A
Q. Optimization Tips :
- Increase catalyst loading (e.g., 0.1 mmol Pd) to accelerate reaction kinetics.
- Screen solvents (e.g., DMF or THF) to improve boronic acid solubility.
- Monitor reaction progress via TLC or LC-MS to minimize side products.
How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments. For example, the purine C8 proton resonates at δ ~8.5 ppm, while phenolic -OH appears as a broad singlet (~δ 5.5 ppm) .
- X-ray crystallography : Use SHELXL for refinement (e.g., resolving disorder in the THP group). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), R-factor < 0.05 .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the purine-phenol linkage .
Advanced Tip : For challenging crystallographic data (e.g., twinning), apply SHELXD for structure solution and SHELXPRO for macromolecular interface adjustments .
What mechanistic insights explain the acetylcholinesterase (AChE) inhibitory activity of this compound derivatives?
Q. Advanced Research Focus
- Docking studies : The chloro-purine moiety interacts with the AChE catalytic triad (Ser200, His440, Glu327) via halogen bonding, while the phenol group stabilizes the peripheral anionic site (Tyr337) .
- Structure-activity relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring show 10–15% higher inhibition at 100 μM compared to electron-donating groups (-OCH₃) .
- Assay design : Use Ellman’s method (DTNB reagent) to quantify thiocholine production at 412 nm. Normalize activity against donepezil as a positive control .
How can contradictory pharmacokinetic data for this compound analogs be reconciled?
Q. Advanced Research Focus
- Metabolite identification : Use human liver microsomes (HLM) and LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at C8 of purine). For example, CE-156,706 (M1) is a major metabolite formed via CYP3A4 .
- Species variability : Compare rodent vs. human CYP isoforms. Rats show faster clearance due to CYP2D6 dominance, while humans rely on CYP3A4 .
- Experimental controls : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to validate metabolic pathways .
What strategies improve the metabolic stability of this compound derivatives in preclinical studies?
Q. Advanced Research Focus
- Structural modifications : Introduce fluorine at the purine C2 position to block oxidative metabolism. For example, 2-fluoro analogs show 2-fold higher half-life (t₁/₂) in HLM .
- Prodrug approach : Mask the phenolic -OH as a phosphate ester to enhance solubility and reduce first-pass metabolism .
- In silico modeling : Use ADMET Predictor™ to prioritize compounds with low CYP affinity and high plasma protein binding (>90%) .
How do reaction conditions influence regioselectivity in the synthesis of this compound analogs?
Q. Advanced Research Focus
- Temperature effects : Lower temperatures (0–5°C) favor N9 alkylation over N7 byproducts in purine systems .
- Base selection : K₂CO₃ promotes cross-coupling, while stronger bases (e.g., Cs₂CO₃) may lead to dehalogenation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) increase boronic acid reactivity but risk THP group cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
